N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Description

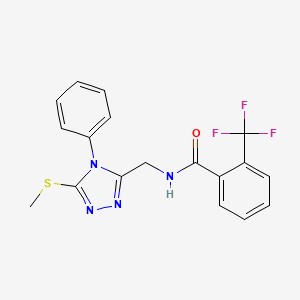

This compound features a 1,2,4-triazole core substituted with a methylthio (-SMe) group at position 5 and a phenyl ring at position 2. The triazole is further functionalized via a methylene bridge to a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position. This structural framework is common in medicinal chemistry due to the triazole’s metabolic stability and the -CF₃ group’s role in enhancing lipophilicity and binding affinity .

Properties

IUPAC Name |

N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4OS/c1-27-17-24-23-15(25(17)12-7-3-2-4-8-12)11-22-16(26)13-9-5-6-10-14(13)18(19,20)21/h2-10H,11H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYHFJXPAVKQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity Relationships

A. Triazole-Thione Derivatives ()

- Compound 10a–e (): Features a 5-(5-bromobenzofuran-2-yl) substituent on the triazole. Unlike the target compound’s methylthio group, these derivatives utilize a thioether linkage to an acetamide-phenyl group. The bromobenzofuran moiety enhances π-π stacking in antibacterial applications.

- Compounds 7–9 (): These triazole-thiones exhibit tautomerism (thiol-thione equilibrium), which influences their reactivity.

- Compound 5 (): Contains a thiazole-triazole hybrid with a thiol group. The methylthio group in the target compound may reduce oxidation susceptibility compared to free thiols .

B. Trifluoromethyl-Benzamide Derivatives ()

- N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide (): Shares the -CF₃ benzamide motif but incorporates a sulfanyl-ethyl linker. Docking studies suggest the -CF₃ group enhances binding to PanK enzymes, a property likely shared with the target compound .

- 3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide (): Replaces the methylene bridge with a direct triazole-amide bond. The absence of the -CF₃ group reduces lipophilicity, highlighting its importance in the target compound .

C. Alkylation Patterns ()

- S-Alkylated Triazoles (): Compounds like N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide () use thioether linkages for S-alkylation.

Physicochemical Properties

Q & A

Basic: What are the optimized synthetic routes for N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core. A common approach includes:

- Step 1: Cyclocondensation of thiosemicarbazides with substituted phenylisothiocyanates under reflux in ethanol to form the triazole ring .

- Step 2: Alkylation or substitution at the triazole’s N3 position using a benzyl halide derivative. For this compound, the methylthio group is introduced via S-alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Amide coupling between the triazole intermediate and 2-(trifluoromethyl)benzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .

Critical Parameters: - Temperature control (<60°C) to prevent triazole ring degradation .

- Use of anhydrous solvents to avoid hydrolysis of the trifluoromethyl group .

Basic: How is structural characterization of this compound performed?

Answer:

Key techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methylthio group at δ ~2.5 ppm for S–CH₃, trifluoromethyl at δ ~120 ppm in ¹³C) .

- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₇F₃N₄OS₂, expected m/z ~458.08) .

- X-ray Crystallography: Resolves 3D conformation, particularly the triazole-benzamide dihedral angle, which impacts biological interactions .

Advanced: How do solvent polarity and reaction pH influence the stability of this compound during synthesis?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for S-alkylation but may promote hydrolysis of the trifluoromethyl group if traces of water are present . Non-polar solvents (e.g., toluene) are preferred for reflux steps to stabilize the triazole core .

- pH Sensitivity: Basic conditions (pH >8) risk deprotonating the triazole NH, leading to side reactions. Buffered systems (pH 6–7) are recommended during amide coupling .

Advanced: What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) often arise from:

- Substituent Effects: The methylthio group enhances lipophilicity and membrane penetration compared to ethylthio or methoxy analogs, altering target selectivity .

- Assay Conditions: Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times can skew results. Standardized protocols (CLSI guidelines) are critical .

- Metabolic Stability: The trifluoromethyl group improves metabolic resistance compared to non-halogenated analogs, as shown in pharmacokinetic studies .

Advanced: How can computational modeling predict the interaction of this compound with enzyme targets?

Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzymes like cytochrome P450 or bacterial enoyl-ACP reductase. The triazole ring often forms π-π interactions with aromatic residues, while the benzamide moiety hydrogen-bonds to catalytic sites .

- MD Simulations: Reveal dynamic stability of ligand-enzyme complexes. For example, the trifluoromethyl group’s hydrophobicity stabilizes binding pockets in tyrosinase inhibitors .

Advanced: What are the key considerations for designing SAR studies on this compound?

Answer:

- Core Modifications: Replace the triazole with oxadiazole or thiadiazole to assess ring flexibility .

- Substituent Variation:

- Methylthio → Ethylthio: Increases lipophilicity (logP) but may reduce solubility .

- Trifluoromethyl → Nitro: Enhances electron-withdrawing effects, altering redox properties .

- Bioisosteric Replacements: Substitute benzamide with sulfonamide to modulate target specificity .

Basic: What analytical methods assess purity and degradation products?

Answer:

- HPLC-PDA: Uses C18 columns (acetonitrile/water gradient) to detect impurities >0.1%. Degradation products (e.g., hydrolyzed benzamide) elute at distinct retention times .

- TLC Monitoring: Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) visualize reaction progress .

Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

- Light Sensitivity: The trifluoromethyl group is prone to photodegradation. Store in amber vials at -20°C .

- Humidity Control: Hygroscopic triazole derivatives require desiccants (e.g., silica gel) to prevent hydrolysis .

Basic: What in vitro assays are used for initial biological screening?

Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer: MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculations .

- Enzyme Inhibition: Spectrophotometric assays for tyrosinase or COX-2 activity .

Advanced: How can NMR titration experiments elucidate host-guest interactions with biomolecules?

Answer:

- Chemical Shift Perturbations: Titrate the compound into a protein solution (e.g., BSA) and monitor amide proton shifts in ¹H-NMR. Downfield shifts indicate binding near aromatic residues .

- NOESY: Identifies proximity between the methylthio group and protein side chains, confirming binding orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.